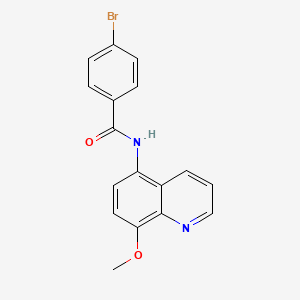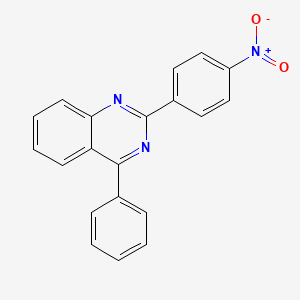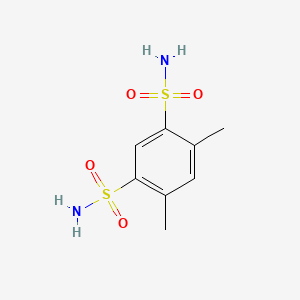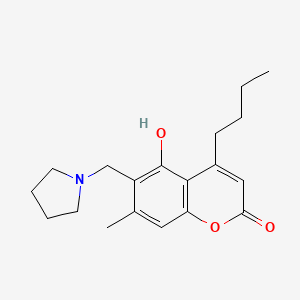![molecular formula C18H16N2O2S B5917308 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.
Wirkmechanismus
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone works by inhibiting the activity of the EGFR, which is a receptor tyrosine kinase that plays a key role in cell growth and proliferation. EGFR is overexpressed in many types of cancer, making it a promising target for cancer treatment. 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone binds to the ATP-binding site of the EGFR, preventing the receptor from phosphorylating downstream signaling molecules and ultimately inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the growth and proliferation of cancer cells, 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and potential therapeutic applications. However, there are also limitations to using 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone in lab experiments. It has been shown to have off-target effects on other receptor tyrosine kinases, which can complicate the interpretation of results. Additionally, 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone. One potential direction is to investigate its use in combination with other cancer treatments such as immunotherapy and targeted therapy. Another direction is to explore its potential use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone and its off-target effects on other receptor tyrosine kinases.
Synthesemethoden
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone can be synthesized through a multi-step process starting with 2-aminobenzonitrile. The synthesis involves the formation of a quinazolinone ring system through a condensation reaction with 2-chloroethyl isocyanate, followed by an alkylation reaction with 3-chloro-1-propanol. The final step involves the thiolation of the ketone group with 2-mercapto-1-methylpropionic acid. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer such as lung cancer, breast cancer, and head and neck cancer. 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has also been studied for its ability to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. Additionally, 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(3-oxobutan-2-ylsulfanyl)-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(21)13(2)23-18-19-16-11-7-6-10-15(16)17(22)20(18)14-8-4-3-5-9-14/h3-11,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGWXPYZJKWXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazolin-4(3H)-one, 2-(1-methyl-2-oxopropylthio)-3-phenyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5917233.png)


![4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5917273.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)
![N-{[(3-chloro-4-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5917284.png)

![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B5917312.png)


![3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5917331.png)

methyl]-N'-phenylthiourea](/img/structure/B5917345.png)